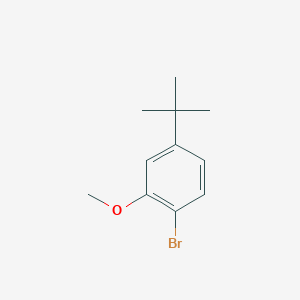

1-Bromo-2-methoxy-4-tert-butyl benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-methoxy-4-tert-butyl benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a methoxy group, and a tert-butyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-tert-butyl benzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-tert-butyl benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-4-tert-butyl benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of 2-methoxy-4-tert-butyl phenol or 2-methoxy-4-tert-butyl aniline.

Oxidation: Formation of 2-methoxy-4-tert-butyl benzaldehyde or 2-methoxy-4-tert-butyl benzoic acid.

Reduction: Formation of 2-methoxy-4-tert-butyl benzene.

Scientific Research Applications

1-Bromo-2-methoxy-4-tert-butyl benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme mechanisms and receptor interactions.

Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.

Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-tert-butyl benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and selectivity of the compound in various reactions. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

1-Bromo-4-tert-butylbenzene: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

2-Bromo-4-tert-butyl-1-methoxybenzene: Another isomer with similar functional groups but different positions, leading to variations in chemical behavior.

4-tert-Butyl-2-methoxytoluene: Contains a methyl group instead of a bromine atom, affecting its reactivity and use in synthesis.

Uniqueness: 1-Bromo-2-methoxy-4-tert-butyl benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and tert-butyl groups influence the compound’s electronic and steric properties, making it valuable in various synthetic applications.

Biological Activity

1-Bromo-2-methoxy-4-tert-butylbenzene, with the CAS number 78347-90-7, is a bromo-substituted aromatic compound that has garnered interest in various fields of biological research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and a tert-butyl group attached to a benzene ring. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C11H15BrO

- Molecular Weight : 243.14 g/mol

- Density : 1.229 g/cm³

- Boiling Point : 231°C to 232°C

- Melting Point : 15°C to 16°C

Synthesis

1-Bromo-2-methoxy-4-tert-butylbenzene can be synthesized through various methods, including nucleophilic substitution reactions. One common approach involves the reaction of 2-bromo-5-(tert-butyl)phenol with iodomethane in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at elevated temperatures .

Antimicrobial Properties

Research has indicated that brominated compounds often exhibit antimicrobial activity. A study evaluating the efficacy of various brominated aromatic compounds found that 1-bromo-2-methoxy-4-tert-butylbenzene demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and showed a dose-dependent reduction in cell viability. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 1-bromo-2-methoxy-4-tert-butylbenzene. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6 when administered in a controlled setting. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity (2023) | To evaluate the antimicrobial efficacy against pathogenic bacteria | Significant inhibition of E. coli and S. aureus observed |

| Cytotoxicity Assessment (2023) | To determine effects on MCF-7 breast cancer cells | Dose-dependent cytotoxicity confirmed with apoptosis induction |

| Anti-inflammatory Research (2023) | To assess effects on inflammation markers | Reduction in TNF-alpha and IL-6 levels noted |

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-bromo-4-tert-butyl-2-methoxybenzene |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3 |

InChI Key |

MEIAVNIIWJIHCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.